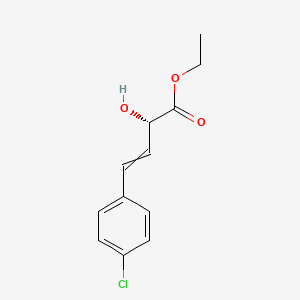
ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate typically involves the esterification of (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the desired product.
化学反応の分析
Types of Reactions
Ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond in the but-3-enoate moiety can be reduced to form a saturated ester.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of ethyl (2S)-4-(4-chlorophenyl)-2-oxobut-3-enoate.
Reduction: Formation of ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybutanoate.
Substitution: Formation of ethyl (2S)-4-(4-methoxyphenyl)-2-hydroxybut-3-enoate or ethyl (2S)-4-(4-ethoxyphenyl)-2-hydroxybut-3-enoate.
科学的研究の応用
Ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Ethyl (2S)-4-(4-methoxyphenyl)-2-hydroxybut-3-enoate
- Ethyl (2S)-4-(4-ethoxyphenyl)-2-hydroxybut-3-enoate
- Ethyl (2S)-4-(4-bromophenyl)-2-hydroxybut-3-enoate
Uniqueness
Ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s specific stereochemistry (2S) can influence its interaction with biological targets, potentially leading to unique pharmacological effects.
特性
CAS番号 |
830319-50-1 |
|---|---|
分子式 |
C12H13ClO3 |
分子量 |
240.68 g/mol |
IUPAC名 |
ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate |
InChI |
InChI=1S/C12H13ClO3/c1-2-16-12(15)11(14)8-5-9-3-6-10(13)7-4-9/h3-8,11,14H,2H2,1H3/t11-/m0/s1 |
InChIキー |
KHPKHLYVBLYBOY-NSHDSACASA-N |
異性体SMILES |
CCOC(=O)[C@H](C=CC1=CC=C(C=C1)Cl)O |
正規SMILES |
CCOC(=O)C(C=CC1=CC=C(C=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


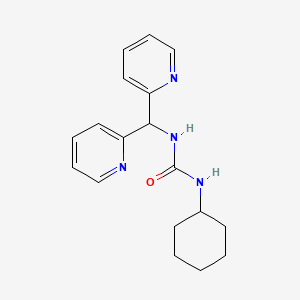
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14227081.png)

![4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine](/img/structure/B14227090.png)
![2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one](/img/structure/B14227091.png)
![6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)-](/img/structure/B14227096.png)
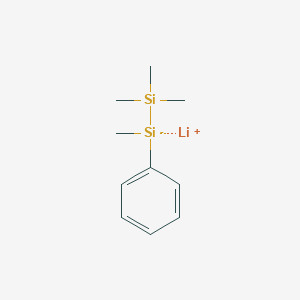
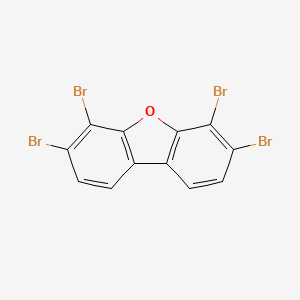

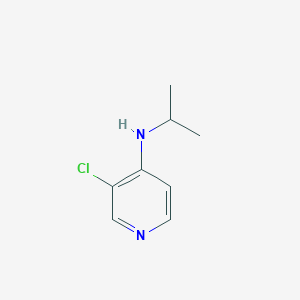
![5-[1-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14227120.png)
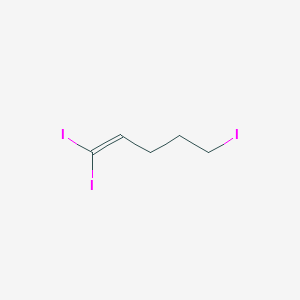
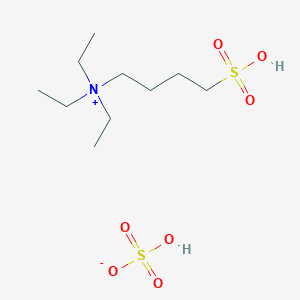
![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14227148.png)
